(-)-Corydine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Corydine: is an alkaloid compound found in various plant species, particularly in the Corydalis genus. It is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further modifications, such as oxidation and cyclization, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Corydalis plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (-)-Corydine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.
Scientific Research Applications
Chemistry: In chemistry, (-)-Corydine is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing novel compounds with enhanced properties.
Biology: Biologically, this compound is investigated for its effects on cellular processes and its potential as a lead compound for drug development. Studies focus on its interactions with various biological targets and its ability to modulate cellular pathways.
Medicine: In medicine, this compound is examined for its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases. Preclinical studies have shown promising results, paving the way for further clinical research.
Industry: Industrially, this compound is explored for its potential applications in the development of pharmaceuticals and agrochemicals. Its diverse pharmacological properties make it a valuable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of (-)-Corydine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, this compound may bind to opioid receptors, exerting analgesic effects, or interact with inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
(-)-Tetrahydropalmatine: Another alkaloid with analgesic and sedative properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits anti-inflammatory and neuroprotective properties.
Uniqueness: (-)-Corydine stands out due to its unique structural features and diverse pharmacological profile. Its ability to interact with multiple biological targets and modulate various pathways makes it a versatile compound with significant therapeutic potential.
Properties
CAS No. |
55056-92-3 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6aR)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m1/s1 |
InChI Key |
IDQUPXZJURZAGF-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.